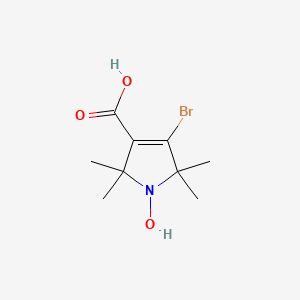
4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid is a brominated pyrrole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid typically involves the bromination of a suitable pyrrole precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position on the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 4-Oxo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid.
Reduction: 1-Hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid.
Substitution: 4-Methoxy-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid.
Scientific Research Applications
4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity and function.
Comparison with Similar Compounds
- 4-Chloro-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
- 4-Fluoro-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
- 4-Iodo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
Comparison: Compared to its analogs, 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its unique combination of functional groups also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
1020720-12-0 |
|---|---|
Molecular Formula |
C9H14BrNO3 |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
4-bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H14BrNO3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h14H,1-4H3,(H,12,13) |
InChI Key |
CHBQXHRKVZRBIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(N1O)(C)C)Br)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















